molecular formula C18H19NO5 B1342272 Fmoc-Ala-OH H2O CAS No. 207291-76-7

Fmoc-Ala-OH H2O

Cat. No. B1342272
CAS RN: 207291-76-7
M. Wt: 329.3 g/mol
InChI Key: GAPWKFLOMOFHGO-MERQFXBCSA-N
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Description

Fmoc-Ala-OH H2O, also known as N-(9-Fluorenylmethoxycarbonyl)-L-alanine hydrate, is a key building block used in peptide synthesis. It consists of the amino acid L-alanine with a protecting group (Fmoc) attached to the N-terminal amino acid . This small side chain confers a high degree of flexibility when incorporated into a polypeptide chain .


Synthesis Analysis

This compound is typically synthesized using Fmoc solid-phase peptide synthesis (SPPS), a method of choice for peptide synthesis . The Fmoc group is typically removed with a base such as pyridine . A solution of the Fmoc-OX derivatives in acetone is added dropwise to a stirred solution of Alanine and NaHCO3 in water. After stirring overnight, the reaction mixture is concentrated under reduced pressure and then extracted with CH2Cl2 to remove the unreacted Fmoc-OX derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C18H19NO5 . The InChI code is 1S/C18H17NO4.H2O/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21);1H2/t11-;/m0./s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 329.3 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It appears as a white to light yellow crystal powder .

Scientific Research Applications

  • Peptide Synthesis and Structural Studies

    • Fmoc-Ala-OH H2O is extensively used in solid-phase peptide synthesis, particularly for synthesizing peptides like H-(Ala)6-Lys-OH on polyacrylamide gel resin. This process uses Fmoc as the N-α-protecting group and involves quantitative monitoring of the deprotection of the Fmoc group. The presence of Fmoc influences the secondary structure of peptides, often supporting a β-sheet conformation (Larsen et al., 1993).
  • Understanding Side Reactions and Impurities

    • This compound can undergo side reactions, such as the formation of Fmoc–β‐Alanine during Fmoc‐protections. This phenomenon poses challenges in purification and yield management, significantly impacting the cost and efficiency of peptide synthesis (Obkircher et al., 2008).
  • Self-Assembling Peptides for Biomaterials

    • The self-assembly of Fmoc-conjugated peptides into nanostructures is a key area of study. For example, Fmoc-Ala-Lac forms nanostructures that gel in water, despite lacking β-sheet-like hydrogen bonding. This highlights the non-crucial role of β-sheet hydrogen bonding in the self-assembly of short peptides, leading to potential applications in designing biomaterials (Eckes et al., 2014).
  • Innovations in Synthesis Techniques

    • New reagents and techniques have been developed to improve the efficiency of Fmoc-based synthesis and to avoid side reactions, such as the formation of unwanted by-products like Fmoc-beta-Ala-OH. These advancements aid in the production of purer peptides with higher yields (Isidro-Llobet et al., 2007).
  • Spectroscopic Analysis of Peptide Synthesis

    • Near-infrared Fourier-transform Raman spectroscopy is used to monitor solid-phase peptide synthesis, offering insights into the secondary structure and efficiency of the de
    protection steps in peptide synthesis. This technique enables non-destructive analysis of peptides directly bound to the solid support under normal synthetic conditions .
  • Contamination Challenges in Peptide Synthesis

    • This compound and related compounds can be contaminated with impurities like Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH, posing significant challenges in peptide manufacturing. Identifying and controlling these contaminants are crucial for the purity and efficacy of the synthesized peptides (Hlebowicz et al., 2008).
  • Synthesis and Properties of Fmoc-l-alaninol

    • Research into the synthesis and properties of Fmoc-l-alaninol, a derivative of Fmoc-Ala-OH, includes exploring its solvatochromic properties and dipole moments. Such studies contribute to a better understanding of the interactions of these compounds with different solvents, which is valuable for designing peptides with specific properties (Lalithamba et al., 2014).
  • Molecular Dynamics Simulations of Fmoc Peptides

    • Computational studies, like molecular dynamics simulations, provide insights into the self-assembly and gelation processes of Fmoc-protected peptides. These studies are crucial for understanding the molecular mechanisms underlying the formation of supramolecular structures in hydrogels (Zhang et al., 2013).
  • Development of Sensor Applications

    • This compound derivatives have been used in the synthesis of conjugated polymers for sensing applications, such as the ultra-trace detection of Cr2O7²⁻ in agricultural products. This highlights the potential of this compound derivatives in developing sensitive and selective sensors for environmental monitoring (Li et al., 2022).
  • Drug Delivery and Imaging Applications

    • This compound is used in the development of nanocarriers like PEGtide dendrons for targeted drug delivery and imaging applications. These dendrons, synthesized using Fmoc solid-phase peptide synthesis protocols, demonstrate the versatility of Fmoc-protected amino acids in biomedical research (Gao et al., 2013).

Mechanism of Action

Target of Action

Fmoc-Ala-OH H2O, also known as N-Fmoc-L-alanine monohydrate, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of the N-terminal amino acids in peptide chains . The role of these targets is crucial in the formation and elongation of peptide chains during solid-phase peptide synthesis .

Mode of Action

This compound functions as a protecting group for the amino group of the N-terminal amino acid . This protection allows for selective deprotection and subsequent coupling reactions during the peptide assembly process . The Fmoc group is removed under basic conditions, revealing the free amino group for the next coupling reaction .

Biochemical Pathways

This compound plays a significant role in the biochemical pathway of solid-phase peptide synthesis . It facilitates the stepwise elongation of peptide chains by acting as a building block in the preparation of peptides . The compound’s inherent hydrophobicity and aromaticity, due to the Fmoc moiety, promote the association of building blocks .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with a high degree of control over the sequence and length . By temporarily masking the N-terminal amino group, it prevents unwanted side reactions during the peptide assembly process . This leads to the formation of peptides with the desired sequence and length.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. The compound is typically stored at temperatures between 2-8°C to maintain its stability . The reaction conditions, such as temperature, pH, and solvent, can also impact the compound’s action and the overall success of the peptide synthesis process. For instance, the Fmoc group is removed under basic conditions .

Safety and Hazards

Fmoc-Ala-OH H2O is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

Fmoc-Ala-OH H2O is potentially useful for proteomics studies and solid phase peptide synthesis techniques. The continuous improvement and expansion of Fmoc SPPS applications, driven by the growing demand from medicinal chemistry and pharmacology, suggest promising future directions .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4.H2O/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21);1H2/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPWKFLOMOFHGO-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594848
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

207291-76-7
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, hydrate (1:1)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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